4-(1H-Imidazol-1-yl)benzohydrazide
Description
Contextualization within Benzohydrazide (B10538) Chemistry
Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. thepharmajournal.comderpharmachemica.com These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. thepharmajournal.comderpharmachemica.com The benzohydrazide moiety is considered a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets. derpharmachemica.comnih.gov This versatility has led to the synthesis and investigation of a vast number of benzohydrazide derivatives. thepharmajournal.comnih.gov The core structure of benzohydrazide allows for easy modification, enabling chemists to create libraries of compounds with diverse pharmacological profiles. derpharmachemica.com
Historical Perspective on Imidazole-Containing Compounds in Research
The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. ijsrtjournal.comchemijournal.comnih.gov Since its discovery, the imidazole nucleus has become a cornerstone in medicinal chemistry due to its presence in numerous naturally occurring and synthetic bioactive molecules. chemijournal.comnih.gov Histidine, an essential amino acid, and histamine, a key biological mediator, both feature the imidazole ring. nih.govresearchgate.net The unique electronic properties and hydrogen-bonding capabilities of the imidazole ring contribute to its ability to interact with a wide range of biological targets, including enzymes and receptors. ijsrtjournal.comnih.gov Consequently, imidazole derivatives have been developed as drugs for various conditions, including fungal infections, hypertension, and cancer. ijsrtjournal.comchemijournal.com
Current Research Trajectories and Gaps for 4-(1H-Imidazol-1-yl)benzohydrazide
Current research on this compound and related compounds is primarily focused on exploring their potential as anticancer and antimicrobial agents. nih.govnih.govjocpr.comnih.govnih.gov The synthesis of various derivatives of 4-(1H-imidazol-1-ylmethyl)benzohydrazide has been reported, along with their conversion to other heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazole-5-thiones. thepharmajournal.comresearchgate.net
A significant gap in the current research landscape is the limited number of studies specifically dedicated to the biological evaluation of this compound itself. While its synthesis has been documented as part of broader studies on related compounds, comprehensive investigations into its specific activities are lacking. researchgate.net Further research is needed to fully characterize its pharmacological profile and to understand the structure-activity relationships of this particular molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-imidazol-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-10(15)8-1-3-9(4-2-8)14-6-5-12-7-14/h1-7H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKYANYOXHFZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540387 | |
| Record name | 4-(1H-Imidazol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96717-21-4 | |
| Record name | 4-(1H-Imidazol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1h Imidazol 1 Yl Benzohydrazide and Its Derivatives
Established Synthetic Pathways for the Core Compound
The traditional synthesis of 4-(1H-imidazol-1-yl)benzohydrazide involves a sequence of reactions starting from readily available precursors. These pathways are characterized by their reliability and have been well-documented in chemical literature.
A key step in the formation of the benzohydrazide (B10538) structure is a condensation reaction. Specifically, the hydrazide moiety is typically formed through the hydrazinolysis of an ester precursor. This reaction involves the nucleophilic acyl substitution of an ester, such as methyl 4-(1H-imidazol-1-yl)benzoate, with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide) and the formation of the C-N bond, yielding the final benzohydrazide product. This reaction is a cornerstone in the synthesis of a wide array of hydrazide-containing compounds. researchgate.net
The synthesis of the core compound, this compound, originates from precursors that are systematically functionalized. A common synthetic route begins with a para-substituted benzene (B151609) derivative, such as methyl 4-(bromomethyl)benzoate. researchgate.net
The general synthetic scheme proceeds as follows:
N-Alkylation: The first step involves the nucleophilic substitution of the bromine atom in methyl 4-(bromomethyl)benzoate by the imidazole (B134444) ring. The nitrogen atom of imidazole acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion to form methyl 4-(1H-imidazol-1-ylmethyl)benzoate.
Hydrazinolysis: The resulting ester is then converted to the desired benzohydrazide. This is achieved by reacting the methyl ester with hydrazine hydrate, typically in an alcohol solvent like ethanol under reflux conditions. researchgate.net The hydrazine displaces the methyl ester group to yield 4-(1H-imidazol-1-ylmethyl)benzohydrazide. researchgate.netthepharmajournal.com
This multi-step approach allows for the controlled construction of the target molecule from simpler, commercially available starting materials.
Novel Synthetic Approaches and Route Optimization
Recent research has focused on optimizing the synthesis of benzohydrazide derivatives by exploring more efficient and environmentally friendly methods.
In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a significant alternative to conventional heating methods for preparing hydrazide derivatives. chemmethod.com This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of more benign solvents, such as water or ethanol, or even solvent-free conditions. chemmethod.comtsijournals.com For instance, the synthesis of 4-hydroxybenzohydrazide from ethyl p-hydroxybenzoate and hydrazine hydrate, a reaction analogous to the final step in the synthesis of the title compound, shows significant improvement with microwave irradiation compared to traditional reflux methods. chemmethod.com
The table below illustrates the advantages of microwave-assisted synthesis over conventional methods for a representative set of hydrazide syntheses. chemmethod.com
| Entry | Product | Method | Solvent | Time | Yield (%) |
| 1 | 4-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide | Microwave | Water | 3 min | 93 |
| 1 | 4-hydroxy-N'-(4-nitrobenzylidene)benzohydrazide | Reflux | Ethanol | 3 hrs | 85 |
| 2 | N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide | Microwave | Water | 4 min | 91 |
| 2 | N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide | Reflux | Ethanol | 4 hrs | 82 |
| 3 | 4-hydroxy-N'-(2-methylbenzylidene)benzohydrazide | Microwave | Water | 6 min | 88 |
| 3 | 4-hydroxy-N'-(2-methylbenzylidene)benzohydrazide | Reflux | Methanol | 3 hrs | 81 |
| 4 | N'-(furan-2-ylmethylene)-4-hydroxybenzohydrazide | Microwave | Water | 12 min | 85 |
| 4 | N'-(furan-2-ylmethylene)-4-hydroxybenzohydrazide | Reflux | Solvent-free | 4 hrs | 78 |
This data is based on the synthesis of analogous 4-hydroxybenzohydrazide derivatives and is presented to illustrate the principles of green chemistry.
Synthesis of Analogues and Derivatives of this compound
The benzohydrazide moiety is a versatile functional group that serves as a key intermediate for the synthesis of a wide range of derivatives, particularly various heterocyclic systems. researchgate.net The terminal -NH2 group of the hydrazide is nucleophilic and readily reacts with electrophiles.
Common derivatizations include:
Hydrazone Formation: Condensation of this compound with various aldehydes and ketones yields the corresponding hydrazones. This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.netthepharmajournal.com
1,3,4-Oxadiazole Synthesis: The benzohydrazide can be used as a precursor to form 2,5-disubstituted 1,3,4-oxadiazoles. This cyclization can be achieved by reacting the hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride. Another route involves reacting the hydrazide with carbon disulfide in the presence of a base to form an intermediate that can be cyclized. researchgate.netnih.gov
1,2,4-Triazole Synthesis: The synthesis of 1,2,4-triazole-5-thione derivatives can also be accomplished from the benzohydrazide precursor. researchgate.net This often involves reaction with isothiocyanates or carbon disulfide followed by cyclization. researchgate.netthepharmajournal.com
The table below summarizes the synthesis of various derivatives from a benzohydrazide core.
| Starting Material | Reagent | Product Type | Reference |
| 4-(1H-Imidazol-1-ylmethyl)benzohydrazide | Carbonyl Compounds | Hydrazones | researchgate.net |
| 4-(1H-Imidazol-1-ylmethyl)benzohydrazide | Carbon Disulfide/KOH | 1,3,4-Oxadiazoles | researchgate.net |
| 4-(1H-Imidazol-1-ylmethyl)benzohydrazide | Isothiocyanates | 1,2,4-Triazole-5-thiones | researchgate.net |
| 4-pyrrol-1-yl benzoic acid hydrazide | Carbon Disulfide/KOH | 1,3,4-Oxadiazole-2-thiol | researchgate.netnih.gov |
| 4-pyrrol-1-yl benzoic acid hydrazide | Hydrazine Hydrate (after CS2/KOH) | 4-amino-1,2,4-triazolin-3-thione | researchgate.netnih.gov |
These synthetic transformations highlight the utility of this compound as a scaffold for generating a diverse library of heterocyclic compounds.
Structural Modifications at the Hydrazide Moiety
The hydrazide functional group of this compound is a versatile handle for a variety of chemical transformations, leading to a diverse range of derivatives. Key modifications include the formation of hydrazones, which can then be cyclized to form important heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles.
A primary synthetic route to this compound starts from methyl 4-(bromomethyl)benzoate, which is reacted with an imidazole and subsequently with hydrazine hydrate. thepharmajournal.com The resulting benzohydrazide can then undergo condensation with various carbonyl compounds to yield N'-substituted hydrazones. thepharmajournal.com These hydrazones are crucial intermediates for further structural elaboration.
For instance, the reaction of 4-(1H-imidazol-1-ylmethyl)benzohydrazide with different aldehydes or ketones furnishes the corresponding hydrazones. thepharmajournal.com These hydrazones can exist in tautomeric forms. Further cyclization of these intermediates opens pathways to various five-membered heterocycles.
Table 1: Synthesis of Hydrazone Derivatives from 4-(1H-Imidazol-1-ylmethyl)benzohydrazide
| Entry | Carbonyl Compound | Resulting Hydrazone Derivative |
| 1 | Benzaldehyde | N'-benzylidene-4-(1H-imidazol-1-ylmethyl)benzohydrazide |
| 2 | Acetone | 4-(1H-imidazol-1-ylmethyl)-N'-(propan-2-ylidene)benzohydrazide |
| 3 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-(1H-imidazol-1-ylmethyl)benzohydrazide |
The hydrazone derivatives can be converted into 1,3,4-oxadiazoles and 1,2,4-triazole-5-thiones. thepharmajournal.com The synthesis of 1,3,4-oxadiazoles can be achieved through oxidative cyclization of the hydrazones, often using reagents like acetic anhydride. The formation of 1,2,4-triazole-5-thiones typically involves the reaction of the benzohydrazide with isothiocyanates to form a thiosemicarbazide intermediate, followed by cyclization.
Table 2: Heterocyclic Derivatives from 4-(1H-Imidazol-1-ylmethyl)benzohydrazide
| Starting Material | Reagents | Product |
| 4-(1H-Imidazol-1-ylmethyl)benzohydrazide | 1. Carbonyl Compound2. Oxidizing Agent (e.g., Acetic Anhydride) | 2-(Substituted)-5-(4-((1H-imidazol-1-yl)methyl)phenyl)-1,3,4-oxadiazole |
| 4-(1H-Imidazol-1-ylmethyl)benzohydrazide | 1. Isothiocyanate2. Base (for cyclization) | 4-(Substituted)-5-(4-((1H-imidazol-1-yl)methyl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Substituent Effects on the Benzene Ring
The electronic properties of substituents on the benzene ring of this compound can significantly influence the reactivity of the molecule and the properties of its derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can alter the electron density of the entire molecule, affecting the nucleophilicity of the hydrazide nitrogen atoms and the acidity of the N-H protons.
Generally, electron-donating groups, such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density on the benzene ring. This can enhance the nucleophilicity of the hydrazide moiety, potentially accelerating reactions such as acylation or condensation with carbonyl compounds. Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring. This can reduce the nucleophilicity of the hydrazide group, making it less reactive towards electrophiles.
The position of the substituent (ortho, meta, or para) relative to the imidazol-1-yl group or the benzohydrazide moiety also plays a crucial role in the electronic and steric environment of the molecule. For instance, a study on N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles demonstrated that a strong electron-withdrawing group at the para position of the benzylidene ring significantly improved the biological activity of the compounds. nih.gov While this study is on a different, though related, class of compounds, it highlights the importance of substituent effects.
Table 3: Predicted Influence of Substituents on the Reactivity of the Benzohydrazide Moiety
| Substituent on Benzene Ring | Electronic Effect | Predicted Effect on Hydrazide Nucleophilicity |
| -OCH3 (Methoxy) | Electron-Donating | Increase |
| -CH3 (Methyl) | Electron-Donating | Increase |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slight Decrease |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Significant Decrease |
Imidazole Ring Derivatization Strategies
The imidazole ring in this compound offers several sites for derivatization, allowing for the synthesis of a wide array of analogues. The key strategies for modifying the imidazole ring include N-alkylation and C-H functionalization at the C2, C4, and C5 positions.
N-Alkylation: The nitrogen atom at the 3-position of the imidazole ring is nucleophilic and can be readily alkylated. However, in this compound, this position is already substituted with the phenyl group. Derivatization would therefore focus on the other nitrogen if it were available, or more commonly, on the carbon atoms of the imidazole ring. It is important to note that direct N-alkylation of the imidazole ring in the parent this compound is not possible at the N1 position due to its linkage to the benzene ring. However, if the synthesis starts with a different imidazole derivative, this could be a viable strategy. For instance, N-alkylation of imidazoles can be achieved using alkyl halides in the presence of a base. researchgate.net
C-H Functionalization: The carbon atoms of the imidazole ring (C2, C4, and C5) are susceptible to electrophilic substitution and, more recently, direct C-H activation/functionalization reactions.
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with the C4 and C5 positions being the most reactive. globalresearchonline.netslideshare.net Reactions such as nitration and halogenation can introduce functional groups at these positions. For example, nitration of imidazole with a mixture of fuming nitric acid and sulfuric acid yields 4(5)-nitroimidazole. slideshare.net
C-H Arylation and Alkenylation: Modern synthetic methods allow for the direct arylation and alkenylation of the C-H bonds of the imidazole ring. Nickel-catalyzed C-H arylations of imidazoles with phenol derivatives and chloroarenes have been reported. nih.govrsc.org These methods provide a powerful tool for introducing aryl or alkenyl substituents at specific positions of the imidazole ring, offering a route to complex derivatives. A general approach for the synthesis of complex arylated imidazoles involves the regioselective sequential arylation of all three C-H bonds. nih.gov
Table 4: Potential Imidazole Ring Derivatization Reactions for 4-(1H-Imidazol-1-yl) Analogs
| Reaction Type | Position(s) on Imidazole Ring | Typical Reagents | Potential Product |
| Nitration | C4/C5 | Fuming HNO3, H2SO4 | 4-(1H-Imidazol-1-yl)-N'-(nitrobenzylidene)benzohydrazide (if substitution occurs on the benzene ring) or 4-(4(5)-nitro-1H-imidazol-1-yl)benzohydrazide |
| Bromination | C2, C4, C5 | Br2 in Chloroform | 4-(Tribromo-1H-imidazol-1-yl)benzohydrazide |
| C-H Arylation | C2 or C5 | Aryl Halide, Ni or Pd catalyst, Base | 4-(Aryl-1H-imidazol-1-yl)benzohydrazide |
Advanced Structural Elucidation and Conformational Analysis of 4 1h Imidazol 1 Yl Benzohydrazide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-(1H-imidazol-1-yl)benzohydrazide, ¹H and ¹³C NMR would provide definitive evidence of its structure.
Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule.
Imidazole (B134444) Protons: Three signals are expected for the imidazole ring. The proton at the C2 position would appear as a singlet at the most downfield position (around 8.0-8.2 ppm), while the protons at the C4 and C5 positions would appear as two distinct signals, likely singlets or narrowly coupled doublets, at slightly higher field (7.2-7.8 ppm).
Benzene (B151609) Protons: The 1,4-disubstituted benzene ring would exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the hydrazide group are expected to resonate around 7.8-8.0 ppm, while the two protons ortho to the imidazole ring would likely appear around 7.6-7.8 ppm.
Hydrazide Protons: The hydrazide functional group has two types of protons. The -NH- proton is expected to appear as a broad singlet in the downfield region (9.5-10.5 ppm), while the terminal -NH₂ protons would also give a broad singlet, typically at a higher field (4.5-5.0 ppm). researchgate.net
Expected ¹³C NMR Spectrum: The carbon spectrum would complement the proton data, confirming the number and electronic environment of the carbon atoms.
Carbonyl Carbon: The C=O carbon of the hydrazide group is expected to have a chemical shift in the range of 165-170 ppm. nih.gov
Aromatic and Imidazole Carbons: The eight carbons of the benzene and imidazole rings would appear in the aromatic region (110-150 ppm). The assignment of each peak can be aided by techniques like HETCOR (Heteronuclear Correlation) spectroscopy.
| Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| ~9.8 (s, 1H, -NH) | ~166.0 (C=O) |
| ~8.1 (s, 1H, Imidazole C2-H) | ~140-145 (Benzene C-N) |
| ~7.9 (d, 2H, Benzene) | ~135-140 (Imidazole C2) |
| ~7.7 (d, 2H, Benzene) | ~130-135 (Benzene C-C=O) |
| ~7.6 (s, 1H, Imidazole C4/C5-H) | ~129.0 (Benzene CH) |
| ~7.2 (s, 1H, Imidazole C4/C5-H) | ~120.0 (Benzene CH) |
| ~4.6 (s, 2H, -NH₂) | ~125.0 (Imidazole C4/C5) |
| ~118.0 (Imidazole C4/C5) |
Data are estimated based on values for related benzohydrazide (B10538) and imidazole structures. researchgate.netresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.
The IR spectrum of this compound would be dominated by characteristic absorption bands.
N-H Vibrations: Two distinct N-H stretching bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the -NH₂ group and the single N-H stretch of the amide.
C=O Vibration: A strong absorption band, known as the Amide I band, corresponding to the C=O stretching vibration, is anticipated around 1640-1680 cm⁻¹. nist.gov
N-H Bending: The Amide II band, resulting from N-H bending and C-N stretching, would likely appear near 1600-1630 cm⁻¹.
Aromatic Vibrations: C-H stretching from the aromatic rings would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the rings would appear in the 1450-1600 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H stretching (Amine & Amide) | 3200 - 3400 |
| Aromatic C-H stretching | 3000 - 3100 |
| C=O stretching (Amide I) | 1640 - 1680 |
| N-H bending (Amide II) | 1600 - 1630 |
| Aromatic C=C stretching | 1450 - 1600 |
| C-N stretching | 1200 - 1350 |
Data are estimated based on general values for amides and aromatic amines. nist.gov
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula.
Molecular Formula: C₁₀H₁₀N₄O
Molecular Weight: 202.22 g/mol
Exact Mass: 202.0855 Da
The mass spectrum would show a molecular ion peak (M⁺) at m/z 202. Plausible fragmentation patterns could involve the loss of the hydrazino group (-NHNH₂) or the cleavage of the amide bond, providing further structural confirmation.
X-ray Crystallography and Solid-State Structure Determination
While spectroscopic methods reveal the connectivity of a molecule, X-ray crystallography provides an unambiguous determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound has not been reported, analysis of its precursor, 4-(1H-imidazol-1-yl)benzaldehyde, provides insight into its likely solid-state conformation. nih.gov The angle between the imidazole and benzene rings in the precursor is 24.58 (7)°. nih.gov A similar twisted conformation is expected for the title compound.
Hydrogen Bonding Network Analysis
The hydrazide moiety is a potent hydrogen-bond donor (both -NH and -NH₂ groups), while the carbonyl oxygen and the unprotonated nitrogen of the imidazole ring are effective hydrogen-bond acceptors. This combination creates a high potential for an extensive and robust hydrogen-bonding network. It is anticipated that molecules would form intricate one-, two-, or three-dimensional supramolecular architectures. For instance, chains or sheets of molecules could be formed via N-H···O=C and N-H···N (imidazole) hydrogen bonds, which are critical in dictating the final crystal structure. nih.gov
Conformational Preferences and Tautomerism Studies
The flexibility of the bond connecting the phenyl and imidazole rings, along with the rotational freedom around the amide bond of the hydrazide group, allows this compound to adopt various conformations. Furthermore, the potential for proton migration within the imidazole and hydrazide moieties introduces the possibility of tautomerism. Understanding these conformational and tautomeric equilibria is crucial for a comprehensive characterization of the molecule.
Solution-Phase Conformational Analysis
In general, for similar molecules, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating the conformational preferences in solution. For instance, Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of protons, helping to determine the relative orientation of the imidazole and phenyl rings. Additionally, the analysis of coupling constants and chemical shifts could offer clues about the rotational barriers and the predominant conformations around the key single bonds.
Computational modeling, using methods like Density Functional Theory (DFT), would also be a powerful tool to predict the stable conformers in different solvents and to estimate the energy barriers between them. Such studies would be essential to complement any experimental findings and to provide a more detailed picture of the molecule's dynamic behavior in solution.
Solid-State Conformational Isomerism
Similar to the situation for solution-phase studies, there is a lack of publicly accessible crystallographic data for this compound. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its specific conformation and any intermolecular interactions such as hydrogen bonding.
For related benzimidazole (B57391) derivatives, solid-state analyses have revealed the existence of different crystal packing arrangements and conformational isomers (polymorphs). These studies often highlight the role of hydrogen bonds and π-π stacking interactions in stabilizing particular conformations. For instance, studies on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one have shown that only one tautomer exists in the solid phase, as confirmed by X-ray diffraction analysis. The angle between the imidazole and phenyl rings is a key conformational parameter that is precisely determined in such studies.
Without specific crystallographic data for this compound, any discussion of its solid-state conformation remains speculative. Future research involving the synthesis of high-quality single crystals and their analysis by X-ray diffraction would be necessary to fill this knowledge gap.
Coordination Chemistry and Metal Complexation Studies of 4 1h Imidazol 1 Yl Benzohydrazide
Ligand Properties of 4-(1H-Imidazol-1-yl)benzohydrazide
The coordination behavior of this compound is dictated by the electronic and steric characteristics of its constituent functional groups. The imidazole (B134444) ring provides a nitrogen donor, while the benzohydrazide (B10538) group offers potential coordination through its carbonyl oxygen and terminal amino nitrogen atoms.
Based on its structure, this compound can act as a monodentate, bidentate, or even a bridging ligand. The primary coordination sites are the N3 atom of the imidazole ring and the carbonyl oxygen and terminal -NH2 group of the hydrazide moiety.
Monodentate Coordination: The ligand can coordinate to a metal center through the most basic nitrogen atom of the imidazole ring. This type of coordination is observed in some complexes of related imidazole derivatives.
Bidentate Chelation: The hydrazide group can form a stable five-membered chelate ring by coordinating to a metal ion through the carbonyl oxygen and the amino nitrogen. This is a common coordination mode for hydrazide-based ligands.
Bridging Coordination: The imidazole ring can act as a bridge between two metal centers, a behavior well-documented for imidazole-containing ligands. Furthermore, the hydrazide moiety could potentially bridge metal ions, although this is less common.
The actual denticity and coordination mode adopted by the ligand are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions in the solution.
The this compound molecule possesses both acidic and basic centers. The imidazole ring has a pKa value for its protonated form that is typical for imidazoles, making it a good σ-donor. The hydrazide moiety also exhibits acid-base properties. The -NH2 group is basic, while the amide proton can be deprotonated under basic conditions, allowing the ligand to coordinate as an anion.
The affinity of this compound for different metal ions is expected to follow the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series. Hard metal ions are likely to prefer coordination with the hard oxygen donor of the carbonyl group, while softer metal ions may show a preference for the nitrogen donors of the imidazole and amino groups.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios and coordination geometries.
While specific studies on the transition metal complexes of this compound are not extensively documented, the behavior of analogous benzohydrazide and imidazole ligands provides valuable insights.
Copper(II) Complexes: Copper(II) is known to form a wide range of complexes with N- and O-donor ligands. With this compound, Cu(II) could form mononuclear complexes where the ligand acts as a bidentate chelate, or polynuclear structures with the imidazole group acting as a bridge. Spectroscopic studies, such as UV-Vis and EPR, would be crucial in determining the coordination geometry around the Cu(II) center, which is often distorted octahedral or square planar. For instance, copper complexes of two 1H-benzimidazole-2-yl hydrazones were synthesized by complexation with copper chloride, where the Cu ions are coordinated by a nitrogen atom from the benzimidazole (B57391) ring, a nitrogen atom of the azomethine bond, and an oxygen atom from an ortho-OH group on the aromatic ring. biomedgrid.com
Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) does not exhibit ligand field stabilization effects, and its coordination geometry is primarily determined by steric and electronic factors. It is expected to form tetrahedral or octahedral complexes with this compound. The ligand would likely coordinate through its nitrogen and oxygen donor atoms.
Iron(III) Complexes: Iron(III), a hard Lewis acid, is expected to have a strong affinity for the oxygen donor of the benzohydrazide moiety. Solution equilibrium studies on Fe(III) complexes with imidazole-containing hydroxamic acids have shown that the imidazole moiety can play a significant role in coordination. nih.gov This suggests that this compound could form stable complexes with Fe(III), potentially involving both the imidazole and hydrazide groups.
Cobalt(II) Complexes: Cobalt(II) can adopt both tetrahedral and octahedral geometries. The resulting geometry would depend on the ligand field strength and steric hindrance. Spectroscopic and magnetic studies would be necessary to characterize the electronic structure and geometry of Co(II) complexes with this ligand.
The characterization of these complexes typically involves elemental analysis, molar conductivity measurements, and various spectroscopic techniques including FT-IR, UV-Vis, and NMR spectroscopy.
| Metal Ion | Potential Coordination Geometry | Expected Coordination Sites |
| Cu(II) | Distorted Octahedral, Square Planar | N(imidazole), O(carbonyl), N(amino) |
| Zn(II) | Tetrahedral, Octahedral | N(imidazole), O(carbonyl), N(amino) |
| Fe(III) | Octahedral | O(carbonyl), N(imidazole), N(amino) |
| Co(II) | Tetrahedral, Octahedral | N(imidazole), O(carbonyl), N(amino) |
Information regarding the complexation of this compound with lanthanide and actinide ions is scarce in the public domain. However, based on the known coordination chemistry of these f-block elements, some predictions can be made.
Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. Therefore, the primary coordination site for lanthanides would likely be the carbonyl oxygen of the benzohydrazide group. The coordination numbers for lanthanide complexes are generally high (8, 9, or even higher), which could lead to the formation of complexes with multiple ligands or the inclusion of solvent molecules in the coordination sphere. Research on lanthanide complexes with a rigid benzimidazole carboxylic acid ligand has demonstrated the formation of two-dimensional layered structures. researchgate.net
The coordination chemistry of actinides is more complex due to the involvement of 5f orbitals in bonding. The nature of the actinide ion and its oxidation state would significantly influence the structure and bonding in these complexes.
Structural Elucidation of Metal Complexes
In the absence of direct crystallographic data for complexes of this compound, structural inferences are drawn from spectroscopic data.
FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=O, N-H, and C=N bonds upon complexation provide strong evidence for the coordination of the respective functional groups. A shift of the ν(C=O) band to lower wavenumbers is indicative of the coordination of the carbonyl oxygen. Similarly, shifts in the N-H and imidazole ring vibrations can confirm the involvement of the nitrogen atoms in coordination.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the coordination of diamagnetic metal ions like Zn(II). Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can help identify the coordination sites.
UV-Vis Spectroscopy: The d-d electronic transitions observed in the UV-Vis spectra of transition metal complexes provide information about the coordination geometry and the ligand field strength.
Mass Spectrometry: This technique helps in determining the stoichiometry of the metal-ligand complexes.
For paramagnetic complexes, techniques like EPR spectroscopy and magnetic susceptibility measurements are invaluable for determining the oxidation state and the electronic configuration of the metal ion, as well as providing insights into the coordination environment.
X-ray Crystallography of Metal-4-(1H-Imidazol-1-yl)benzohydrazide Complexes
It is anticipated that the ligand could exhibit a variety of coordination modes, leading to complexes with different dimensionalities. For instance, monodentate coordination through the imidazole nitrogen would likely result in simple discrete complexes. Bidentate chelation involving the carbonyl oxygen and the primary amine of the hydrazide group would form stable five-membered rings. Bridging coordination, particularly through the enolized hydrazide and the imidazole nitrogen, could give rise to one-, two-, or three-dimensional coordination polymers.
Table 1: Hypothetical Crystallographic Data for a Mononuclear Metal Complex of this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, C2/c, or Pbca (for centrosymmetric) |
| Metal-Ligand Bond Lengths | M-N(imidazole): ~2.0-2.2 Å M-O(carbonyl): ~2.1-2.3 Å M-N(amine): ~2.1-2.3 Å |
| Coordination Geometry | Octahedral, Square Planar, or Tetrahedral |
This table presents hypothetical data based on known complexes of similar ligands and is for illustrative purposes only. Actual crystallographic data would need to be determined experimentally.
Spectroscopic Signatures of Coordination
Spectroscopic techniques are invaluable for probing the coordination of this compound to metal ions in the absence of crystallographic data.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would be expected to show characteristic bands for the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1640-1680 cm⁻¹), and the C=N stretching of the imidazole ring (around 1500-1600 cm⁻¹). Upon coordination to a metal ion, significant shifts in these bands would be anticipated. A decrease in the C=O stretching frequency would suggest coordination through the carbonyl oxygen. Shifts in the N-H bending and stretching vibrations would indicate the involvement of the hydrazide nitrogen atoms in coordination. Changes in the C=N and other imidazole ring vibrations would confirm the participation of the imidazole nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide further evidence of complexation. The chemical shifts of the protons and carbons in the vicinity of the coordination sites (the imidazole ring and the benzohydrazide moiety) would be expected to change upon complexation due to the influence of the metal ion's electronic environment. For instance, the proton signal of the N-H group in the imidazole ring and the -NH and -NH₂ protons of the hydrazide would likely broaden or shift downfield upon coordination.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to any d-d transitions for transition metal ions. These spectra can provide information about the coordination geometry of the metal center.
Reactivity and Catalytic Applications of Metal Complexes
While no catalytic applications of metal complexes of this compound have been reported, the structural features of the ligand suggest several possibilities. The presence of both imidazole and hydrazide functionalities in a single molecule makes its metal complexes interesting candidates for various catalytic transformations.
For example, palladium complexes of ligands containing N-heterocyclic carbenes (NHCs) derived from imidazoles are well-known for their high catalytic activity in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. It is conceivable that palladium complexes of this compound or its derivatives could exhibit similar catalytic prowess.
Furthermore, copper complexes of hydrazone-based ligands have been investigated for their catalytic activity in oxidation reactions. The ability of the hydrazide moiety to stabilize different oxidation states of the metal center could be beneficial in designing catalysts for selective oxidation of alcohols or other organic substrates.
The development of catalytically active metal complexes of this compound would require systematic investigation into the synthesis of various transition metal complexes and the screening of their activity in a range of organic reactions.
Mechanistic Investigations of Biological Activity of 4 1h Imidazol 1 Yl Benzohydrazide in Vitro Focus
Enzyme Inhibition Studies and Mechanism of Action
There is no available research detailing the enzyme inhibition properties or the specific mechanism of action for 4-(1H-Imidazol-1-yl)benzohydrazide.
Identification of Target Enzymes
No studies have been published that identify specific enzyme targets for this compound. Consequently, information regarding its inhibitory activities against any particular class of enzymes, such as kinases, proteases, or oxidoreductases, is not available.
Kinetic Characterization of Enzyme-Inhibitor Interactions
In the absence of identified target enzymes, no kinetic characterization of the interactions between this compound and any enzyme has been performed. Therefore, data on parameters such as the inhibition constant (K_i), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or the time-dependence of the inhibition are not available.
Binding Site Analysis via Mutagenesis or Analog Studies
There are no published mutagenesis or analog studies aimed at elucidating the binding site of this compound on any potential enzyme target. Research in this area would typically involve modifying the amino acid residues of a target enzyme or synthesizing and testing analogs of the inhibitor to map the binding interactions, but such studies have not been reported for this compound.
Antimicrobial Activity at the Cellular and Molecular Level
While the general class of imidazole-containing compounds has been a subject of antimicrobial research, specific studies focusing on the in vitro antimicrobial activity of this compound are not found in the available scientific literature.
Studies on Bacterial and Fungal Strains (In Vitro)
No specific data from in vitro studies on the activity of this compound against any particular bacterial or fungal strains have been published. As a result, information such as the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for this compound against common pathogens is not available.
Mechanisms of Growth Inhibition or Cell Death
Given the absence of primary antimicrobial activity data, there have been no subsequent investigations into the mechanisms by which this compound might inhibit microbial growth or induce cell death. Research into potential mechanisms, such as cell wall synthesis inhibition, protein synthesis disruption, or DNA replication interference, has not been reported for this specific compound.
Membrane Permeability and Cellular Uptake Investigations
No studies detailing the passive diffusion, active transport, or general cellular uptake mechanisms for this compound were found.
Computational and Theoretical Investigations of 4 1h Imidazol 1 Yl Benzohydrazide
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 4-(1H-Imidazol-1-yl)benzohydrazide, these computational methods elucidate its electronic behavior, predict its spectroscopic signatures, and explore its potential for existing in different structural forms.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.
Studies on related imidazole (B134444) derivatives have shown that the electronic structure is significantly influenced by the interplay between the imidazole and benzene (B151609) rings. rsc.org The distribution of electron density and the energies of the molecular orbitals are key to understanding the molecule's behavior in chemical reactions. For instance, in similar benzimidazole-based hydrazones, the HOMO and LUMO are often distributed across the entire molecule, indicating a delocalized π-system. researchgate.net
Table 1: Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values presented are illustrative and would be determined with precision through specific computational studies on this compound.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For benzohydrazide (B10538) derivatives, distinct signals are expected for the protons and carbons of the imidazole and benzene rings, as well as the hydrazide moiety. nih.govnih.gov For example, in related structures, the NH protons of the hydrazide group typically appear as singlets in the downfield region of the ¹H NMR spectrum. nih.gov
Infrared (IR) Spectroscopy: IR spectra can be simulated to identify characteristic vibrational frequencies. Key vibrational modes for this compound would include N-H stretching of the hydrazide and imidazole groups, C=O stretching of the carbonyl group, and C=N and C=C stretching vibrations within the aromatic rings. These predicted spectra aid in the interpretation of experimental IR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For imidazole-containing compounds, absorptions in the UV region are typically attributed to π→π* transitions within the aromatic systems. researchgate.net The predicted maximum absorption wavelengths (λmax) can be correlated with experimental measurements. researchgate.net
Tautomeric Equilibria and Energy Landscapes
Tautomerism, the interconversion of structural isomers, is a known phenomenon in imidazole-containing compounds. nih.govresearchgate.net For this compound, the imidazole ring can potentially exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. nih.gov
Quantum chemical calculations can be employed to determine the relative energies of these tautomers and map the energy landscape of their interconversion. mdpi.com By calculating the Gibbs free energy of each tautomer, the most stable form under specific conditions can be predicted. This is crucial as the biological activity and interaction profile of the molecule can be dependent on its dominant tautomeric state. mdpi.com
Molecular Docking Studies and Receptor Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scilit.com This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.
Ligand-Protein Interaction Profiling
Molecular docking simulations can provide a detailed profile of the interactions between this compound and the active site of a target protein. These interactions are fundamental to the molecule's potential biological activity. Key interactions that are often analyzed include:
Hydrogen Bonds: The imidazole and hydrazide moieties of the compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with nonpolar residues.
π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Studies on similar benzohydrazide derivatives have shown that these compounds can bind to the active sites of various enzymes, with specific interactions contributing to their inhibitory activity. nih.gov
Binding Affinity Estimation and Scoring Functions
A critical aspect of molecular docking is the estimation of the binding affinity between the ligand and the protein. This is achieved using scoring functions, which are mathematical models that predict the strength of the non-covalent interactions. The output is typically a score, often expressed in units of energy (e.g., kcal/mol), where a lower score generally indicates a more favorable binding interaction. nih.gov
Various scoring functions exist, each with its own algorithm for evaluating the binding. nih.gov These functions consider factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. The predicted binding affinity provides a quantitative measure to rank potential drug candidates and prioritize them for further experimental testing. For instance, in studies of related benzimidazole (B57391) derivatives, binding energies ranging from -6.85 to -8.75 kcal/mol have been reported against specific protein targets. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of molecules can be observed at an atomic level. For this compound, MD simulations are instrumental in understanding its conformational flexibility and its interactions with biological targets.
Conformational Dynamics in Solution
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and conformational flexibility in a physiological environment. MD simulations in explicit solvent, typically water, are employed to explore the conformational landscape of this compound. These simulations can reveal the energetically favorable conformations the molecule adopts in solution, the rotational barriers of its flexible bonds, and the intramolecular interactions that stabilize specific geometries.
Key dihedral angles, such as those around the benzohydrazide linker and the bond connecting the phenyl and imidazole rings, are monitored throughout the simulation to map the conformational space. Analysis of the simulation trajectories can identify the most populated conformational clusters, providing insights into the predominant shapes of the molecule in an aqueous environment. This information is crucial as the bioactive conformation is often one of the low-energy conformers present in solution. For instance, studies on similar N-acylhydrazone derivatives have shown that the planarity of the molecule can be significantly influenced by substituents, which in turn affects biological activity. fu-berlin.de
Protein-Ligand Complex Stability and Dynamics
Following molecular docking to predict the initial binding pose, MD simulations are performed to refine this pose and assess its stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated to monitor the convergence and stability of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent orientation within the protein's active site. researchgate.net
Furthermore, the analysis of the simulation trajectory can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. The persistence of these interactions throughout the simulation is a strong indicator of a stable complex. For example, the imidazole moiety is known to participate in crucial hydrogen bonding and coordination interactions within protein active sites. mdpi.com The hydrazide group can also form key hydrogen bonds with receptor sites. nih.gov
The stability of protein-ligand complexes can be further evaluated using techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, which provide an estimate of the binding free energy.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be a valuable tool for predicting the activity of new derivatives and guiding the design of more potent compounds.
Descriptor Calculation and Feature Selection
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be classified into several categories:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore fingerprints. nih.gov
3D descriptors: Geometrical properties, surface area, volume, and 3D pharmacophore fingerprints.
Once a large set of descriptors is calculated for a series of this compound analogs with known biological activities, a crucial step is to select a subset of the most relevant descriptors. This process, known as feature selection, aims to reduce the dimensionality of the data, avoid overfitting, and improve the interpretability of the QSAR model. elsevierpure.comoup.com Common feature selection techniques include genetic algorithms, stepwise regression, and recursive feature elimination. elsevierpure.comaip.org For heterocyclic compounds, descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., partial charges), and steric properties (e.g., molar refractivity) are often found to be important. tandfonline.com
Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Balaban J Index (J) | A topological index that reflects the branching and cyclicity of a molecule. |
| Electronic | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule; relates to drug transport properties. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
This table presents a selection of commonly used descriptors in QSAR studies and is for illustrative purposes. The actual descriptors used would depend on the specific biological activity being modeled.
Predictive Model Development for Biological Activities
With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activities of the this compound derivatives. Various statistical and machine learning methods can be employed for this purpose, including:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification (active vs. inactive) and regression tasks.
Artificial Neural Networks (ANN): A powerful machine learning technique that can model complex non-linear relationships.
The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques. nih.gov Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses an independent test set of compounds that were not used in the model development. A robust and predictive QSAR model can then be used to screen virtual libraries of novel this compound analogs and prioritize the most promising candidates for synthesis and experimental testing. nih.govyoutube.com
Table 2: Example of a Hypothetical QSAR Model for a Biological Activity
| Model Equation | Statistical Parameters | Interpretation |
| pIC50 = 0.8 * LogP - 0.05 * TPSA + 0.2 * J + 3.5 | r² = 0.85, q² = 0.78, r²_pred = 0.82 | This hypothetical model suggests that higher lipophilicity (LogP) and increased branching (J) are positively correlated with the biological activity (pIC50), while a larger polar surface area (TPSA) has a negative impact. |
This table provides a simplified, hypothetical example of a QSAR model for illustrative purposes. The actual equation and its parameters would be derived from experimental data and rigorous statistical analysis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1h Imidazol 1 Yl Benzohydrazide Derivatives
Impact of Structural Modifications on Enzyme Inhibition
The inhibitory potential of 4-(1H-imidazol-1-yl)benzohydrazide derivatives against various enzymes is a key area of investigation. While direct studies on this specific scaffold are limited, research on analogous benzohydrazide (B10538) and imidazole-containing compounds provides valuable insights into the structural features governing enzyme inhibition.
Derivatives of benzohydrazide have been synthesized and evaluated as potential inhibitors of several enzymes, including epidermal growth factor receptor (EGFR) kinase. nih.gov For instance, a series of benzohydrazide derivatives incorporating dihydropyrazole moieties demonstrated significant antiproliferative activities by inhibiting EGFR kinase. nih.gov One of the most potent compounds in this series, H20, exhibited an IC₅₀ value of 0.08 µM for EGFR inhibition. nih.gov This suggests that the introduction of bulky heterocyclic systems to the benzohydrazide core can lead to potent enzyme inhibition.
Furthermore, studies on other imidazole-containing structures have identified potent inhibitors of various kinases. For example, 1-(4-benzoylphenyl)imidazole derivatives have been developed as potent inhibitors of 20-HETE synthase, a cytochrome P450 enzyme. thepharmajournal.com Structural modifications, such as the introduction of a carboxylic acid-terminated side chain, significantly increased the inhibitory potency, with one derivative showing an IC₅₀ of 7.9 nM. thepharmajournal.com
In the context of this compound, it is hypothesized that modifications at the hydrazide nitrogen, the phenyl ring, or the imidazole (B134444) ring could significantly impact enzyme inhibitory activity. For example, the introduction of various substituted aryl or heterocyclic rings at the hydrazide moiety could modulate binding to the active site of target enzymes.
Table 1: Enzyme Inhibition Data for Analogous Benzohydrazide and Imidazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| H20 | EGFR Kinase | 0.08 | nih.gov |
| 7c | 20-HETE Synthase | 0.0079 | thepharmajournal.com |
| 6h | EGFR, HER2, CDK2, AURKC | 7.82 - 21.48 | nih.gov |
| 6i | EGFR, HER2, CDK2, mTOR | 7.82 - 21.48 | nih.gov |
| 5k | DHFR | 0.8 | nih.gov |
| 5f, 5i, 5j, 5n | DHFR | 1.6 | nih.gov |
This table presents data for compounds structurally related to this compound to infer potential SAR trends.
Influence of Substituents on Antimicrobial Efficacy
The antimicrobial properties of imidazole and benzohydrazide derivatives are well-documented. mdpi.comnih.govresearchgate.net The structural features of these molecules can be systematically altered to enhance their efficacy against various microbial strains.
Research on benzimidazole (B57391) derivatives has shown that substitutions on the benzimidazole ring and the N-substituted groups play a crucial role in their antimicrobial activity. nih.govnih.gov For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL. nih.gov
Similarly, various hydrazone derivatives of benzohydrazides have been synthesized and evaluated for their antimicrobial potential. mdpi.com The nature of the substituent on the benzylidene part of the hydrazone has a significant impact on the antimicrobial spectrum and potency. nih.gov For example, the presence of electron-withdrawing groups on the phenyl ring often leads to enhanced activity. nih.gov
A review article mentions the synthesis of 4-(1H-azol-1-ylmethyl)benzohydrazides and their subsequent conversion to hydrazones, 1,3,4-oxadiazoles, and other heterocyclic systems, which were then studied for their biological activities. thepharmajournal.com This suggests that the hydrazide moiety of this compound is a key position for structural modification to develop potent antimicrobial agents.
Table 2: Antimicrobial Activity of Analogous Benzohydrazide and Imidazole Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| 1d, 2d, 3s, 4b, 4k | E. coli, S. faecalis, S. aureus | 2 - 16 | nih.gov |
| 4k | C. albicans, A. niger | 8 - 16 | nih.gov |
| 15 | Staphylococcus spp. | 1.95 | mdpi.com |
| 19 | E. coli | 12.5 | nih.gov |
| 19 | S. aureus | 6.25 | nih.gov |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | M. tuberculosis H37Rv | 16 | researchgate.net |
This table presents data for compounds structurally related to this compound to infer potential SAR trends.
Relationship between Molecular Features and Receptor Binding Affinities
The interaction of this compound derivatives with biological receptors is a critical determinant of their pharmacological effects. While specific receptor binding data for this exact compound family is scarce, studies on related imidazole-containing ligands provide valuable structure-affinity relationship insights.
For example, research on 4-substituted imidazoles has revealed their potential to act as selective ligands for adrenergic receptors. nih.gov The nature of the substituent at the 4-position of the imidazole ring and the stereochemistry of the molecule are critical for receptor affinity and selectivity. nih.gov In one study, the S-(+)-isomer of a 4-[1-(1-naphthyl)ethyl]-1H-imidazole derivative showed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov
Furthermore, the introduction of different functional groups can modulate the binding affinity. For instance, replacing a methyl group with a hydrogen, hydroxyl, or methoxy (B1213986) group on the carbon bridge connecting a naphthalene (B1677914) ring to an imidazole core significantly altered the affinity and functional activity at adrenergic receptors. nih.gov
These findings suggest that for this compound derivatives, modifications on the phenyl ring and the hydrazide portion could influence their binding to specific receptors. The electronic properties, steric bulk, and hydrogen bonding capacity of the substituents would likely be key factors in determining receptor affinity and selectivity.
Correlation of Structural Changes with Physicochemical Parameters Relevant to Biological Interactions
The physicochemical properties of a drug molecule, such as lipophilicity, solubility, and electronic effects, are intrinsically linked to its biological activity. For this compound derivatives, understanding how structural modifications affect these parameters is crucial for optimizing their therapeutic potential.
Studies on various benzimidazole derivatives have shown a correlation between their physicochemical properties and antimicrobial activity. nih.gov For instance, the lipophilicity of the molecule, often expressed as logP, can influence its ability to cross bacterial cell membranes. Generally, an optimal range of lipophilicity is required for effective antimicrobial action.
The electronic nature of substituents on the aromatic rings can also play a significant role. Electron-withdrawing groups can affect the pKa of the imidazole and hydrazide moieties, which in turn can influence their interaction with biological targets and their solubility at physiological pH.
The planarity and conformational flexibility of the molecule are also important. The angle between the imidazole and phenyl rings can affect how the molecule fits into a receptor's binding pocket. mdpi.com It has been observed in related 1-phenyl-1H-imidazole derivatives that the substituent on the phenyl ring influences this dihedral angle. mdpi.com
Future Research Directions and Potential Applications of 4 1h Imidazol 1 Yl Benzohydrazide
Design and Synthesis of Advanced Analogues with Tuned Specificity
The core structure of 4-(1H-Imidazol-1-yl)benzohydrazide serves as a valuable starting point for the design and synthesis of advanced analogues with tailored biological activities. The benzohydrazide (B10538) moiety is recognized for its significant anticonvulsant activity, potentially through binding to GABA receptors, while the imidazole (B134444) ring is a key component in a wide range of pharmacologically active compounds researchgate.net. Future research can systematically modify this scaffold to enhance potency and selectivity for specific biological targets.
Strategies for analogue design could include:
Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with target proteins. For instance, halogenated substituents have been shown to enhance the potency and selectivity of tyrosine kinase inhibitors nih.gov.
Modification of the Hydrazide Group: The hydrazide can be converted into various heterocyclic systems like 1,3,4-oxadiazoles or 1,2,4-triazoles, which are known to exhibit a broad spectrum of biological activities researchgate.netthepharmajournal.comnih.gov. It can also be reacted with carbonyl compounds to form hydrazones, a class of compounds with noted biological potential researchgate.netthepharmajournal.comnih.gov.
Derivatization of the Imidazole Ring: The imidazole moiety can be functionalized to fine-tune the molecule's properties. For example, creating hybrid molecules by linking the benzohydrazide structure to other bioactive pharmacophores through the imidazole nitrogen could lead to compounds with dual or multi-target activity nih.gov.
The synthesis of such analogues can be achieved through established organic chemistry methodologies. For example, 4-(1H-Azol-1-ylmethyl)benzohydrazides can be prepared from methyl 4-(bromomethyl)benzoate, azoles, and hydrazine hydrate researchgate.netthepharmajournal.com. Subsequent reactions with various electrophiles or coupling partners can generate a diverse library of compounds for biological screening nih.govnih.govnih.gov. This approach has been successfully used to create novel inhibitors for targets such as soluble epoxide hydrolase and various kinases nih.govnih.gov.
| Analogue Class | Synthetic Precursor | Potential Biological Target | Reference |
|---|---|---|---|
| Hydrazones | 4-(1H-Imidazol-1-ylmethyl)benzohydrazide | Kinases, Cholinesterases | researchgate.netnih.govnih.gov |
| 1,3,4-Oxadiazoles | This compound | Various enzymes and receptors | researchgate.netthepharmajournal.comnih.gov |
| 1,2,4-Triazoles | This compound | Various enzymes and receptors | researchgate.netthepharmajournal.comnih.gov |
| Benzamide Derivatives | 4-Aminobenzoic acid derivatives | Soluble Epoxide Hydrolase | nih.gov |
Exploration as Chemical Probes for Biological Systems
The structural characteristics of this compound make it an attractive candidate for the development of chemical probes to investigate complex biological systems. By incorporating fluorescent moieties or other reporter groups, analogues of this compound could be designed to selectively bind to and visualize specific biomolecules or cellular processes.
Imidazole-based small molecules have been successfully designed as fluorescent probes for the detection of biologically relevant species like hydrazine and hydrogen sulfide rsc.orgrsc.org. The imidazole ring can participate in specific interactions that trigger a change in fluorescence, allowing for sensitive and selective detection rsc.org. Similarly, the benzohydrazide scaffold can be modified to create probes. For instance, functionalized nitrobenzothiadiazoles have been developed as embedded fluorescent probes within polypeptides to study protein structure and function nih.gov.
Future research could focus on synthesizing derivatives of this compound that:
Target Specific Enzymes: By modeling the active sites of enzymes like kinases or cholinesterases, analogues can be designed to act as fluorescent inhibitors, enabling the study of enzyme activity and localization in living cells nih.govnih.gov.
Monitor Cellular Events: Probes could be developed to respond to changes in the cellular microenvironment, such as pH or the presence of reactive oxygen species, which are important in various physiological and pathological processes researchgate.net.
Image Biological Structures: The ability of the imidazole moiety to coordinate with metal ions could be exploited to develop probes for metal ion sensing or as contrast agents for imaging techniques.
Development in Materials Science and Supramolecular Chemistry
In the realm of materials science, the this compound molecule holds potential as a versatile building block, or ligand, for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Both the imidazole and hydrazide functionalities are excellent coordinating groups for a wide range of metal ions nih.govmdpi.com.
The self-assembly of metal ions and organic ligands like this one can lead to infinite framework structures with diverse topologies and properties mdpi.com. Researchers have successfully used imidazole and benzimidazole (B57391) derivatives to create one-, two-, and three-dimensional coordination polymers with interesting properties such as solid-state fluorescence nih.govunimi.itnih.gov.
Future work in this area could involve:
Synthesis of Novel CPs and MOFs: Reacting this compound or its derivatives with various metal salts (e.g., Zn(II), Cu(II), Ag(I)) could yield new materials with unique crystal structures nih.govnih.govmdpi.com.
Luminescent Materials: The resulting coordination polymers may exhibit interesting photoluminescent properties, with potential applications in sensors, displays, and lighting nih.govunimi.itnih.gov. The coordination of the ligand to a metal center can influence the emission wavelength compared to the free ligand mdpi.com.
Porous Materials: By carefully selecting the metal centers and reaction conditions, it may be possible to create porous MOFs based on this ligand for applications in gas storage, separation, and catalysis.
| Material Type | Key Functional Group | Potential Property/Application | Reference |
|---|---|---|---|
| Coordination Polymers (CPs) | Imidazole, Hydrazide | Luminescence, Catalysis, Magnetism | nih.govmdpi.com |
| Metal-Organic Frameworks (MOFs) | Imidazole, Carboxylate (from hydrolysis) | Gas Adsorption, Separation, Drug Delivery | mdpi.com |
| Supramolecular Assemblies | Imidazole, Benzohydrazide | Hydrogen Bonding Networks, Gelation | thepharmajournal.comunimi.it |
Applications in Chemo-sensing and Analytical Chemistry
Building on its potential as a chemical probe, this compound and its derivatives are promising candidates for the development of chemosensors for analytical applications. The design of such sensors often relies on specific and selective interactions between the sensor molecule and the target analyte, leading to a measurable signal, such as a change in color or fluorescence.
The imidazole moiety is a key component in many fluorescent probes. For example, a substituted imidazole-based probe was designed for the ultrasensitive and selective detection of hydrazine in various media, including thin films, which is significant for monitoring leaks of this hazardous substance rsc.org. Pyrazoline-based probes, which share structural similarities, have also been developed for hydrazine detection nih.gov. The sensing mechanism often involves a chemical reaction with the analyte that alters the electronic structure of the fluorophore, leading to a change in its emission properties rsc.org.
Future research could explore the synthesis of this compound derivatives as selective chemosensors for:
Metal Ions: The strong coordinating ability of the imidazole and hydrazide groups can be harnessed to create sensors for environmentally or biologically important metal ions.
Anions: Through the formation of hydrogen bonds, specific derivatives could be designed to selectively recognize and sense various anions.
Small Molecules: Analogues could be developed to detect other hazardous or biologically relevant small molecules, similar to the detection of hydrazine or hydrogen sulfide rsc.orgrsc.org.
Synergistic Effects in Combination with Other Molecular Entities
The exploration of synergistic effects, where the combined effect of two or more molecules is greater than the sum of their individual effects, is a growing area of research, particularly in medicine. The this compound scaffold can be used to design molecules for combination therapies or as single hybrid molecules that act on multiple targets.
For example, researchers have designed hybrids of benzimidazole and benzylidene-benzohydrazide to act as multi-kinase inhibitors for cancer therapy nih.gov. By inhibiting several key kinases in a signaling pathway simultaneously, such compounds can be more effective and less prone to the development of resistance compared to single-target inhibitors nih.gov. Similarly, the combined activities of benzimidazole arylhydrazones have been evaluated as potential anti-Parkinsonian agents, focusing on monoamine oxidase-B inhibition and the modulation of oxidative stress nih.gov.
Future investigations could focus on:
Combination Therapies: Evaluating the efficacy of this compound analogues in combination with existing drugs for diseases like cancer or infectious diseases.
Design of Hybrid Molecules: Synthesizing single molecules that covalently link the this compound core to another pharmacophore to create agents with multiple mechanisms of action.
Modulation of Drug Resistance: Investigating whether analogues of this compound can act as chemosensitizers, enhancing the efficacy of other drugs or overcoming resistance mechanisms.
This multi-pronged approach to future research will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for novel applications across a spectrum of scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
